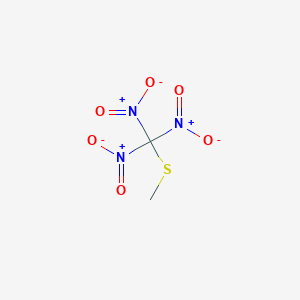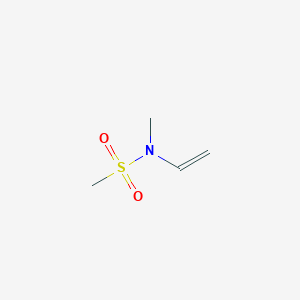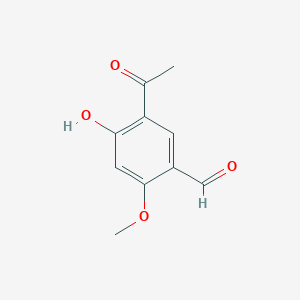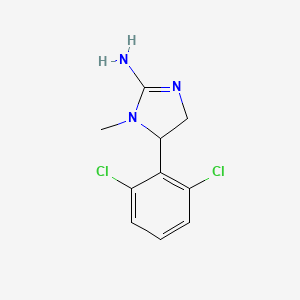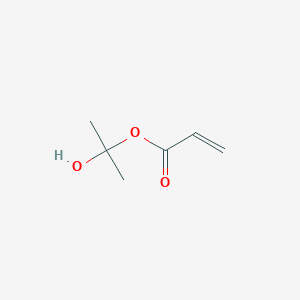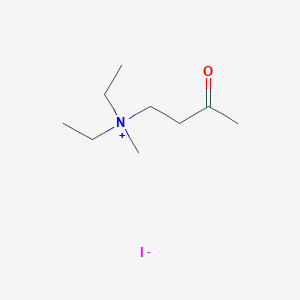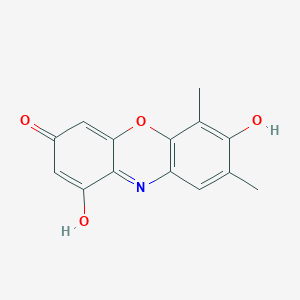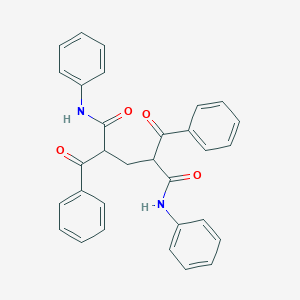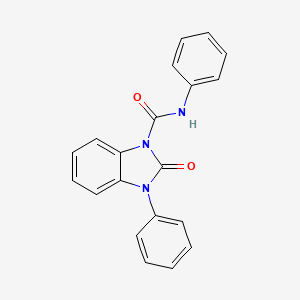
2-Oxo-N,3-diphenyl-2,3-dihydro-1H-benzimidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-N,3-diphenyl-2,3-dihydro-1H-benzimidazole-1-carboxamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N,3-diphenyl-2,3-dihydro-1H-benzimidazole-1-carboxamide typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-N,3-diphenyl-2,3-dihydro-1H-benzimidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines.
Aplicaciones Científicas De Investigación
2-Oxo-N,3-diphenyl-2,3-dihydro-1H-benzimidazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Oxo-N,3-diphenyl-2,3-dihydro-1H-benzimidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 3-Oxo-N’,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide
- 2-Oxo-1,2-dihydroquinoline-3-carboxamide
Uniqueness
2-Oxo-N,3-diphenyl-2,3-dihydro-1H-benzimidazole-1-carboxamide is unique due to its specific structural features and the presence of both oxo and carboxamide functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
38456-64-3 |
|---|---|
Fórmula molecular |
C20H15N3O2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-oxo-N,3-diphenylbenzimidazole-1-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c24-19(21-15-9-3-1-4-10-15)23-18-14-8-7-13-17(18)22(20(23)25)16-11-5-2-6-12-16/h1-14H,(H,21,24) |
Clave InChI |
WDOJHHRUCCERNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




